molecular formula C9H12OS2 B14384141 4-Methyl-2,6-bis(methylsulfanyl)phenol CAS No. 90033-54-8

4-Methyl-2,6-bis(methylsulfanyl)phenol

Cat. No.: B14384141
CAS No.: 90033-54-8
M. Wt: 200.3 g/mol
InChI Key: IFJYJTCJEGWOHU-UHFFFAOYSA-N
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Description

4-Methyl-2,6-bis(methylsulfanyl)phenol is an organic compound with the molecular formula C11H16OS2 It is a derivative of phenol, characterized by the presence of two methylsulfanyl groups attached to the benzene ring at the 2 and 6 positions, and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,6-bis(methylsulfanyl)phenol typically involves the following steps:

    Starting Material: The synthesis begins with phenol as the starting material.

    Methylation: The phenol undergoes methylation to introduce the methyl group at the 4 position.

    Thioether Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,6-bis(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxides or sulfones back to the original thioether.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, particularly at the positions ortho and para to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Regeneration of the original thioether.

    Substitution: Brominated or nitrated derivatives of the compound.

Scientific Research Applications

4-Methyl-2,6-bis(methylsulfanyl)phenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant properties and its ability to modulate enzyme activity.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-2,6-bis(methylsulfanyl)phenol involves its interaction with molecular targets such as enzymes and receptors. The compound’s thioether groups can undergo redox reactions, influencing cellular redox balance and modulating enzyme activity. Additionally, its phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Bis(methylsulfanyl)phenol: Lacks the methyl group at the 4 position.

    4-Methylphenol: Lacks the methylsulfanyl groups.

    2,6-Dimethylphenol: Lacks the methylsulfanyl groups.

Uniqueness

4-Methyl-2,6-bis(methylsulfanyl)phenol is unique due to the presence of both methyl and methylsulfanyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

90033-54-8

Molecular Formula

C9H12OS2

Molecular Weight

200.3 g/mol

IUPAC Name

4-methyl-2,6-bis(methylsulfanyl)phenol

InChI

InChI=1S/C9H12OS2/c1-6-4-7(11-2)9(10)8(5-6)12-3/h4-5,10H,1-3H3

InChI Key

IFJYJTCJEGWOHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)SC)O)SC

Origin of Product

United States

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